molecular formula C10H14ClNOS B8642878 Pyridine, 3-[[(4-chlorobutyl)sulfinyl]methyl]- CAS No. 89544-11-6

Pyridine, 3-[[(4-chlorobutyl)sulfinyl]methyl]-

Cat. No. B8642878
Key on ui cas rn: 89544-11-6
M. Wt: 231.74 g/mol
InChI Key: JECZLRYRMNGWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751234

Procedure details

A solution of 85% pure m-chloroperbenzoic acid (107 g) in methylene chloride (900 cc) is added dropwise, in the course of 1 hour 30 minutes, at a temperature of about 20° C., to a solution of 4-chlorobutyl pyridin-3-yl-methyl sulphide (103 g) in methylene chloride (900 cc). After stirring for 17 hours at the same temperature, a 10% (by weight) aqueous solution of sodium bicarbonate (3 liters) is added slowly. The organic solution is decanted and then washed with a 10% solution of sodium bicarbonate (1 liter). The aqueous phases are combined and extracted with methylene chloride (500 cc). The organic extracts are combined and washed twice with distilled water (2 liters in total), dried over anhydrous sodium sulphate and concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 35° C. The product obtained (87 g) is chromatographed on neutral silica gel (400 g) contained in a column of diameter 4.7 cm. Elution is carried out with methylene chloride (10 liters), three 1 liters fractions, ten 100 cc fractions and twelve 500 cc fractions being collected successively. Fractions 11 to 25 are combined and concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 35° C. to give 3-(4-chlorobutyl)sulphinylmethylpyridine (25.4 g) in the form of an orange oil [Rf=0.22; chromatography on a thin layer of silica gel; solvent: ethyl acetate/methanol (80/20 by volume)].
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][S:19][CH2:20][CH2:21][CH2:22][CH2:23][Cl:24])[CH:13]=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Cl:24][CH2:23][CH2:22][CH2:21][CH2:20][S:19]([CH2:18][C:14]1[CH:13]=[N:12][CH:17]=[CH:16][CH:15]=1)=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
103 g
Type
reactant
Smiles
N1=CC(=CC=C1)CSCCCCCl
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 17 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solution is decanted
WASH
Type
WASH
Details
washed with a 10% solution of sodium bicarbonate (1 liter)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (500 cc)
WASH
Type
WASH
Details
washed twice with distilled water (2 liters in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 35° C
CUSTOM
Type
CUSTOM
Details
The product obtained (87 g)
CUSTOM
Type
CUSTOM
Details
is chromatographed on neutral silica gel (400 g)
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
being collected successively
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 35° C.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClCCCCS(=O)CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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